molecular formula C23H19NO4 B12197346 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B12197346
M. Wt: 373.4 g/mol
InChI Key: WKUOHDKTSBHAKS-SRZZPIQSSA-N
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Description

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that features a unique structure combining indole, benzofuran, and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate cellular processes.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It might find use in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed effects.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate

InChI

InChI=1S/C23H19NO4/c1-2-24-13-15(17-5-3-4-6-19(17)24)11-21-22(25)18-10-9-16(12-20(18)28-21)27-23(26)14-7-8-14/h3-6,9-14H,2,7-8H2,1H3/b21-11+

InChI Key

WKUOHDKTSBHAKS-SRZZPIQSSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CC5

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CC5

Origin of Product

United States

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